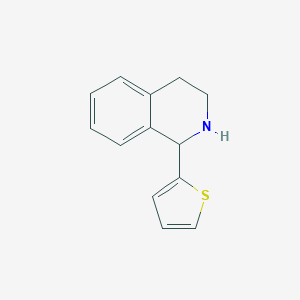

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

1-(Thiophen-2-yl)piperidine is a compound where the phenyl ring has been replaced by thiophene . It’s used in the storage temperature of 4°C and should be protected from light .

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . A multicomponent Chichibabin pyridine synthesis reaction was used to synthesize a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent probe .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is based on a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various reactions, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction proceeds through a radical pathway .Aplicaciones Científicas De Investigación

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinoline (THI) derivatives have shown promise in cancer research, particularly in treating gliomas. For example, a specific compound, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride, demonstrated selective growth inhibition of C6 glioma cells while sparing normal astrocytes. This finding indicates potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).

Therapeutic Applications

Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline (THIQ), have been extensively studied for various therapeutic activities. These derivatives have been successful in drug discovery for cancer and central nervous system disorders. They also show promise in treating infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).

Anticancer Agents

Synthesized analogs of 1,2,3,4-tetrahydroisoquinoline have been evaluated for their anticancer activity. These compounds showed potent cytotoxicity against various breast cancer cell lines, suggesting their potential as novel anticancer drugs (Redda et al., 2010).

Chemosensors for Pd2+ Ions

Novel chemosensors based on 1,2,3,4-tetrahydroquinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. These sensors demonstrate significant selectivity and sensitivity, highlighting their utility in environmental and analytical chemistry (Shally et al., 2020).

Supramolecular Architecture

A novel thiophene-fused 1,2,3,4-tetrahydroisoquinoline derivative exhibited significant potential as an anti-cancer agent. Its molecular structure, characterized by various analytical techniques, contributed to a better understanding of its inhibitory nature against specific proteins (Murugavel et al., 2019).

Mecanismo De Acción

Target of Action

Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

Thiophene derivatives are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

It’s worth noting that thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

A related compound, methiopropamine, was found to be rapidly absorbed following intraperitoneal injection in mice, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline”. For instance, fluorescence quenching studies have shown that the interaction of thiophene substituted 1,3,4-oxadiazole derivative with different environmental pollutant aromatic amine derivatives can affect its properties .

Direcciones Futuras

Future research could explore the use of thiophene-based compounds in various applications. For example, a pair of high-efficiency deep-red emissive ionic iridophosphors showing high photoluminescence quantum yields (PLQYs) were rationally designed by using 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This interaction suggests that this compound could potentially be used in the treatment of hyperpigmentation disorders.

Cellular Effects

In cellular environments, this compound has been shown to exhibit dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in B16F10 melanoma cells . This suggests that the compound could influence cell function by modulating key cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. For instance, it has been shown to inhibit tyrosinase through a competitive inhibition mechanism . This involves the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed to change over time. For instance, it has been found that the compound exhibits high photoluminescence quantum yields (PLQYs) in both solution and aggregated states . This suggests that the compound’s effects on cellular function could vary depending on its state and the duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . For instance, it has been found that a small increase in dosage can lead to unexpectedly strong effects, suggesting a potential risk of unintended overdose .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolism is somewhat similar to methamphetamine, involving processes such as hydroxylation, demethylation, and deamination . The end product is likely to be thiophene-2-carboxylic acid .

Propiedades

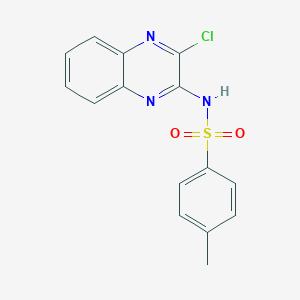

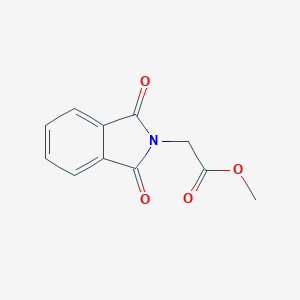

IUPAC Name |

1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDLSGWIMXIQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383147 | |

| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120086-35-3 | |

| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

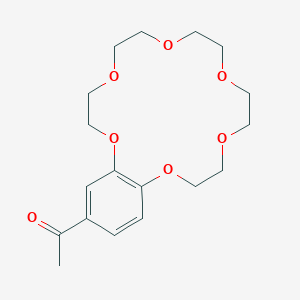

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)